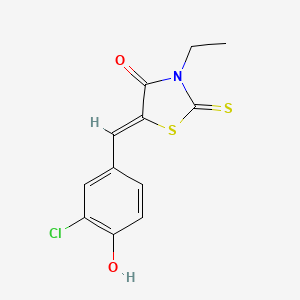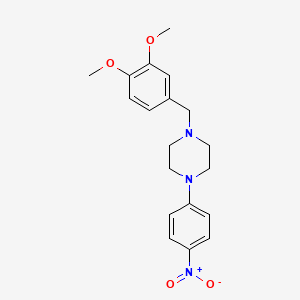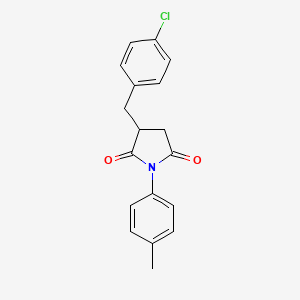
1-(2-fluorobenzoyl)-4-propylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorobenzoyl)-4-propylpiperazine (FPPP) is a chemical compound that belongs to the piperazine family. FPPP has been widely studied due to its potential applications in scientific research, especially in the field of neuroscience.
作用機序
1-(2-fluorobenzoyl)-4-propylpiperazine acts as a dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine by the presynaptic neuron after it has been released into the synaptic cleft. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced dopamine signaling and neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the brain. It has been found to increase locomotor activity in rodents, which is indicative of its stimulant properties. This compound has also been shown to increase dopamine release in the brain, leading to enhanced reward-seeking behavior.
実験室実験の利点と制限
One advantage of using 1-(2-fluorobenzoyl)-4-propylpiperazine in lab experiments is its ability to selectively target the dopamine transporter, which makes it a useful tool for studying dopamine neurotransmission. However, one limitation of using this compound is its potential for abuse, as it has been shown to have stimulant properties.
将来の方向性
There are several future directions for research on 1-(2-fluorobenzoyl)-4-propylpiperazine. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease, which is characterized by a loss of dopamine-producing neurons in the brain. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in neuroscience research.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research, especially in the field of neuroscience. Its ability to selectively target the dopamine transporter makes it a useful tool for studying dopamine neurotransmission. However, its potential for abuse and stimulant properties should be taken into consideration when using it in lab experiments. There are several future directions for research on this compound, including its potential as a treatment for neurological disorders and further understanding of its mechanisms of action.
合成法
1-(2-fluorobenzoyl)-4-propylpiperazine can be synthesized by the reaction of 2-fluorobenzoyl chloride with propylpiperazine in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 178-180°C. The purity of the synthesized compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
1-(2-fluorobenzoyl)-4-propylpiperazine has been used as a research tool to study the central nervous system. It has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This makes this compound a potential candidate for studying the mechanisms of dopamine release and reuptake in the brain.
特性
IUPAC Name |
(2-fluorophenyl)-(4-propylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-2-7-16-8-10-17(11-9-16)14(18)12-5-3-4-6-13(12)15/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOVDJBALIBYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylbutanamide](/img/structure/B4964269.png)



![2-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrophenol](/img/structure/B4964296.png)

![1-[(2,4-dichlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4964305.png)
![methyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B4964307.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4964313.png)


![N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4964330.png)

![4-bromo-2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4964341.png)